4-Methoxybutanoic acid
Overview
Description
4-Methoxybutanoic acid, also known as Butanoic acid, 4-methoxy-, is a chemical compound with the empirical formula C5H10O312. It has a molecular weight of 118.1312.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 4-Methoxybutanoic acid from the web search results.Molecular Structure Analysis
The molecular structure of 4-Methoxybutanoic acid consists of 5 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms2. The SMILES string representation is OC(CCCOC)=O1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving 4-Methoxybutanoic acid from the web search results.Physical And Chemical Properties Analysis
4-Methoxybutanoic acid has a density of 1.1±0.1 g/cm3, a boiling point of 218.4±23.0 °C at 760 mmHg, and a flash point of 91.6±16.1 °C2. It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 freely rotating bonds2.Scientific Research Applications
Catalysis and Organic Synthesis
4-Methoxybutanoic acid has been explored in various fields, including catalysis and organic synthesis. It has been involved in triphase catalysis, specifically in the reaction of 4-methoxyphenylacetic acid with n-bromobutane, demonstrating its potential in organic solvent/alkaline solution reactions. Such studies highlight its role in facilitating organic transformations, offering insights into its utility in synthetic chemistry (Wu & Lee, 2001).
Biorefinery and Polyester Plastics
In the biorefinery context, 4-Methoxybutanoic acid derivatives have been identified as promising in the synthesis of α-hydroxy acids (AHAs), which are key components in solvents and biodegradable polyester plastics. The conversion of sugars to novel α-hydroxy acid platform molecules, including derivatives of 4-Methoxybutanoic acid, has opened new possibilities for their application in the production of eco-friendly plastics (Dusselier et al., 2013).
Fungal Metabolites and Chemical Studies
4-Methoxybutanoic acid has also been found in metabolites of higher fungi. Its derivatives, such as globoscinic acid and globoscin, were isolated from the culture media of certain fungi, indicating its presence in natural biological systems. These findings contribute to our understanding of fungal biochemistry and the potential for discovering new natural products (Adeboya et al., 1995).
Pharmaceutical Intermediates
In pharmaceutical research, derivatives of 4-Methoxybutanoic acid have been utilized as key intermediates in the synthesis of significant drugs. For instance, enantioselective synthesis routes involving 4-Methoxybutanoic acid derivatives have been developed for drugs like Aliskiren, a renin inhibitor. This demonstrates its importance in the synthesis of complex pharmaceutical molecules (Andrushko et al., 2008).
Safety And Hazards
The safety information available indicates that 4-Methoxybutanoic acid may be harmful if swallowed1. It is classified as Acute Tox. 4 Oral1. Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment3.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of 4-Methoxybutanoic acid from the web search results.
Please note that this information is based on the available web search results and may not be comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
4-methoxybutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3/c1-8-4-2-3-5(6)7/h2-4H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCYIFZBSJBAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70183218 | |
Record name | 4-Methoxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutanoic acid | |
CAS RN |
29006-02-8 | |
Record name | 4-Methoxybutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29006-02-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybutyric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029006028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70183218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybutyric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.864 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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